molecular formula C10H7BrN2O4 B14013985 Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate

Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate

Cat. No.: B14013985
M. Wt: 299.08 g/mol
InChI Key: JACKZTWTDLQMLR-UHFFFAOYSA-N
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Description

Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrido[1,2-A]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom, a hydroxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Hydrolysis Products: Carboxylic acids.

Mechanism of Action

The mechanism of action of Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in binding to active sites of enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate is unique due to the presence of the bromine atom, hydroxy group, and ester group in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C10H7BrN2O4

Molecular Weight

299.08 g/mol

IUPAC Name

methyl 9-bromo-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C10H7BrN2O4/c1-17-10(16)5-2-6(11)9-12-7(14)3-8(15)13(9)4-5/h2-4,14H,1H3

InChI Key

JACKZTWTDLQMLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=O)C=C(N=C2C(=C1)Br)O

Origin of Product

United States

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